molecular formula C30H30N2O4 B562021 (S)-(-)-O-Benzyl-O-desmethylcarvedilol CAS No. 1217640-12-4

(S)-(-)-O-Benzyl-O-desmethylcarvedilol

Cat. No. B562021
CAS RN: 1217640-12-4
M. Wt: 482.58
InChI Key: BBRBNXRUKJWSHW-QHCPKHFHSA-N
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Description

(S)-(-)-O-Benzyl-O-desmethylcarvedilol, or ‘S-BODMC’, is a chemical compound derived from the β-blocker carvedilol. It is a chiral compound, meaning that it is composed of two enantiomers, or mirror images of the molecule, that are not superimposable. It is a white, crystalline solid that is soluble in water and ethanol. S-BODMC has been used as a research chemical in a variety of studies to investigate its pharmacological properties.

Scientific Research Applications

1. Carvedilol Enantiomers and Metabolism

  • Research Insight: Carvedilol is an arylethanolamine, a racemic mixture of two enantiomers, with the S-(−)-enantiomer exhibiting β-adrenoceptor blocking activity. The metabolism of carvedilol and its enantiomers involves extensive liver processing, with metabolites such as O-desmethylcarvedilol having biological activity (Morgan, 1994).

2. Pharmacokinetic Studies

  • Research Insight: Techniques such as high-performance liquid chromatography have been developed for determining the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma. These methodologies support clinical and preclinical studies of the drug (Eisenberg, Patterson & Kahn, 1989).

3. Stereo-selective Oxidation

  • Research Insight: Studies on the oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes indicate the formation of several oxidative metabolites, including O-desmethylcarvedilol. This research contributes to understanding the stereo-selective metabolism and pharmacokinetics of carvedilol enantiomers (Fujimaki, 1994).

properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBNXRUKJWSHW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654263
Record name (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-O-Benzyl-O-desmethylcarvedilol

CAS RN

1217640-12-4
Record name (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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